7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

PARP10 inhibition Chemical genetics Structure-activity relationship (SAR)

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS 891782-60-8) is a C-7 brominated 3,4-dihydroisoquinolin-1(2H)-one derivative with a molecular formula of C9H8BrNO, a molecular weight of 226.07 g/mol, a consensus Log P of approximately 2.02, and a topological polar surface area (TPSA) of 29.1 Ų. This heterocyclic scaffold is recognized as a pan-PARP inhibitor pharmacophore and serves as a versatile intermediate in the synthesis of antibacterials and kinase-targeted agents, as evidenced by its role in GSK patent WO2007/122258 A1.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 891782-60-8
Cat. No. B1360959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
CAS891782-60-8
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2)Br
InChIInChI=1S/C9H8BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
InChIKeyDRDDOAWCDDBYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS 891782-60-8): A Strategic Halogenated Heterocyclic Building Block for PARP-Targeted Chemical Biology and Medicinal Chemistry


7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS 891782-60-8) is a C-7 brominated 3,4-dihydroisoquinolin-1(2H)-one derivative with a molecular formula of C9H8BrNO, a molecular weight of 226.07 g/mol, a consensus Log P of approximately 2.02, and a topological polar surface area (TPSA) of 29.1 Ų . This heterocyclic scaffold is recognized as a pan-PARP inhibitor pharmacophore and serves as a versatile intermediate in the synthesis of antibacterials and kinase-targeted agents, as evidenced by its role in GSK patent WO2007/122258 A1 [1].

Why 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one Cannot Be Replaced by Other C-7 Halogenated or Unsubstituted Isoquinolinone Analogs


Within the 3,4-dihydroisoquinolin-1(2H)-one series, the identity of the C-7 substituent dramatically dictates both biochemical target engagement and physicochemical properties. Direct comparative enzymology demonstrates a strict halogen-size-dependent activity gradient against engineered PARP10: the 7-bromo analogue achieves an IC₅₀ of 8.6 µM, representing a 1.9-fold improvement over the 7-chloro analogue (IC₅₀ = 16.2 µM), an 8.5-fold improvement over the 7-fluoro analogue (IC₅₀ = 72.7 µM), and a 15-fold improvement over the unsubstituted parent scaffold (IC₅₀ = 130 µM) [1]. Furthermore, the bromo substituent confers a >10-fold selectivity window against wild-type PARP10 (IC₅₀ >100 µM), a property not shared by smaller halogen substituents [1]. Physicochemically, the 7-bromo derivative (Log P ≈ 2.02) exhibits significantly higher lipophilicity than the 7-fluoro analogue (Log P ≈ 1.44), which directly influences membrane permeability, protein binding, and chromatographic behavior in preparative workflows [2]. These orthogonal biochemical and physicochemical differentiations mean that substituting the 7-bromo compound with its 7-chloro, 7-fluoro, or unsubstituted counterparts will yield fundamentally different experimental outcomes in both biochemical assays and synthetic sequences.

Quantitative Differentiation Evidence: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one vs. In-Class Analogs


PARP10 Inhibitory Potency: 7-Bromo Exhibits the Highest Potency in a Halogen Size-Dependent Activity Series

In a direct head-to-head comparison of C-7 substituted 3,4-dihydroisoquinolin-1(2H)-one analogues tested under identical assay conditions against the engineered LG-PARP10cat mutant, the 7-bromo analogue (compound 4) demonstrated the greatest inhibitory potency with an IC₅₀ of 8.6 µM, outperforming the 7-chloro analogue (IC₅₀ = 16.2 µM, a 1.9-fold difference), the 7-fluoro analogue (IC₅₀ = 72.7 µM, an 8.5-fold difference), and the unsubstituted parent scaffold (IC₅₀ = 130 µM, a 15.1-fold difference) [1]. The bromo analogue also showed no appreciable inhibition of WT-PARP10cat at concentrations up to 100 µM, yielding a >10-fold selectivity window that was not achieved by the chloro analogue (WT-PARP10cat IC₅₀ >100 µM, but with a smaller selectivity margin given its higher LG-PARP10cat IC₅₀) [1].

PARP10 inhibition Chemical genetics Structure-activity relationship (SAR)

Selectivity Profile: 7-Bromo Confers >10-Fold Discrimination Against Wild-Type PARP10 and PARP1

The 7-bromo analogue (compound 4) demonstrated a >10-fold selectivity for LG-PARP10cat (IC₅₀ = 8.6 µM) over WT-PARP10cat (IC₅₀ >100 µM), and also showed no inhibition of WT-PARP1 at concentrations up to 100 µM [1]. In contrast, the 7-fluoro analogue (IC₅₀ = 72.7 µM against LG-PARP10cat) had a selectivity window of less than 1.4-fold over WT-PARP10cat (IC₅₀ ~100 µM), while the unsubstituted parent compound actually showed modest WT-PARP10cat inhibition (IC₅₀ ~30 µM), yielding a selectivity ratio of only ~0.23 (i.e., it preferentially inhibited WT over the engineered mutant) [1]. This demonstrates that the bromo substituent uniquely enables effective discrimination between the engineered and wild-type enzyme.

PARP selectivity Off-target profiling Bump-hole strategy

Cellular Target Engagement: 7-Bromo Selectively Inhibits Full-Length PARP10 Auto-ADP-Ribosylation in Mammalian Cells

In cell-based assays using HEK 293T cells expressing GFP-tagged full-length PARP10, the 7-bromo analogue (compound 4) inhibited auto-ADP-ribosylation of GFP-LG-PARP10 in a dose-dependent manner, while auto-ADP-ribosylation of GFP-WT-PARP10 remained unaffected at concentrations up to 100 µM [1]. Comparative cellular selectivity data for the 7-chloro, 7-fluoro, and unsubstituted analogues were not reported at the full-length cellular level, indicating that the 7-bromo compound is the only analogue in this series with demonstrated cellular target engagement and selectivity [1].

Cellular PARP activity Auto-ADP-ribosylation Target engagement

Lipophilicity Differentiation: 7-Bromo Exhibits Higher Log P Than 7-Fluoro, Enabling Distinct Chromatographic and Permeability Properties

The consensus Log P of 7-bromo-3,4-dihydro-2H-isoquinolin-1-one is approximately 2.02, as calculated from five independent methods (iLOGP: 1.87, XLOGP3: 1.92, WLOGP: 1.35, MLOGP: 2.17, SILICOS-IT: 2.76) . This is substantially higher than the Log P of the 7-fluoro analogue (Log P = 1.44) [1], a 0.58 log unit difference corresponding to an approximately 3.8-fold higher octanol-water partition coefficient for the bromo compound. Both compounds share an identical TPSA of 29.1 Ų, indicating that the lipophilicity difference is the primary physicochemical differentiation [1]. The 7-chloro analogue (estimated Log P ~1.7–1.9 based on the halogen lipophilicity trend) is intermediate between the fluoro and bromo derivatives.

Physicochemical profiling Log P Drug-likeness

Synthetic Utility: 7-Bromo Serves as a Documented Intermediate in GSK Antibacterial Patent WO2007/122258 A1

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is explicitly utilized as a synthetic intermediate in Glaxo Group Limited's patent WO2007/122258 A1 (page/column 76), which describes tricyclic nitrogen-containing compounds as antibacterials [1]. In the patent, the bromo substituent serves as a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or cyanation), a reactivity profile not accessible with the 7-fluoro analogue under comparable conditions . The 7-chloro analogue may also serve as a cross-coupling substrate but with typically lower reactivity than the bromo derivative in oxidative addition steps, providing the 7-bromo compound with a kinetic advantage in palladium-catalyzed transformations .

Patent intermediate Antibacterial synthesis Process chemistry

Optimal Application Scenarios for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one Based on Quantitative Differentiation Evidence


PARP10 Chemical Genetics (Bump-Hole Strategy): Selective Inhibition of Engineered LG-PARP10 in Cells

For researchers employing the bump-hole chemical genetics approach to study PARP10 function, 7-bromo-3,4-dihydro-2H-isoquinolin-1-one is the optimal probe compound. It provides the highest potency against LG-PARP10cat (IC₅₀ = 8.6 µM), a >10-fold selectivity window over endogenous WT-PARP10, and demonstrated cellular target engagement in HEK 293T cells without inhibiting wild-type PARP10 at concentrations up to 100 µM [1]. The 7-chloro, 7-fluoro, and unsubstituted analogues cannot replicate this profile due to their lower potency and/or inadequate selectivity margins [1].

Diversification-Ready Building Block for Medicinal Chemistry Library Synthesis

For medicinal chemistry teams synthesizing focused libraries of isoquinolinone-based inhibitors or antibacterials, the 7-bromo derivative is the preferred starting material due to its versatile aryl bromide handle, which enables efficient Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. This reactivity profile, combined with its documented use in GSK's antibacterial patent WO2007/122258 A1 [2], makes it strategically superior to the 7-fluoro analogue (inert to cross-coupling) and the 7-chloro analogue (slower oxidative addition kinetics) for generating structural diversity at the C-7 position .

PARP1/PARP10 Selectivity Profiling in Polypharmacology Studies

In studies aimed at dissecting the individual contributions of PARP family members to cellular phenotypes, the 7-bromo compound offers a unique selectivity profile: it potently inhibits LG-PARP10cat (IC₅₀ = 8.6 µM) while showing no inhibition of WT-PARP1 at concentrations up to 100 µM [1]. This contrasts with the unsubstituted parent 3,4-dihydroisoquinolin-1(2H)-one, which is a pan-PARP inhibitor scaffold that inhibits WT-PARP10cat (IC₅₀ ~30 µM) and WT-PARP1 (IC₅₀ ~100 µM) [1]. The bromo derivative thus enables cleaner pharmacological dissection of PARP10-mediated processes.

Physicochemical Probe for Membrane Permeability and Chromatographic Method Development

With a consensus Log P of 2.02 and TPSA of 29.1 Ų, the 7-bromo compound occupies a distinct physicochemical space compared to the more polar 7-fluoro analogue (Log P = 1.44) [1][2]. This property difference is valuable for: (a) developing reversed-phase HPLC methods where the bromo derivative serves as a higher-retention reference standard; (b) assessing the impact of halogen substitution on parallel artificial membrane permeability assay (PAMPA) results within a congeneric series; and (c) evaluating Log P-dependent cellular uptake in isogenic cell-based assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.